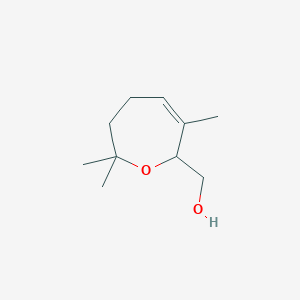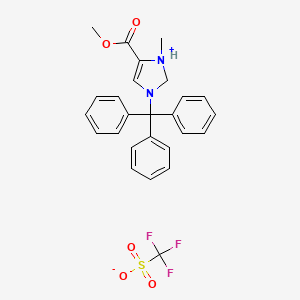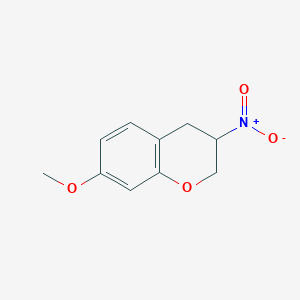![molecular formula C12H9F3O2 B14257385 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- CAS No. 292836-59-0](/img/structure/B14257385.png)
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-: is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hetero-Diels-Alder Reaction: One common method for synthesizing 2,3-dihydro-4H-pyran-4-ones involves the hetero-Diels-Alder reaction. This reaction typically uses Danishefsky’s diene and aldehydes in the presence of a BINOLate-zinc complex catalyst.
Intramolecular Rearrangement: Another method involves the p-TsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if present.
Reduction: Reduction reactions can target the ketone group in the pyranone ring.
Substitution: The trifluoromethyl group on the phenyl ring can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in enantioselective synthesis.
Biology:
Antioxidant Properties: Derivatives of 2,3-dihydro-4H-pyran-4-one have been studied for their antioxidant properties, which are useful in scavenging free radicals.
Medicine:
Drug Development: The unique chemical structure of the compound makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- is not well-documented. similar compounds exert their effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound is known for its antioxidant properties and is formed in the Maillard reaction.
3,4-Dihydro-2H-pyran: This compound is used as a reactant in various organic synthesis reactions.
Uniqueness: The presence of the trifluoromethyl group in 4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)- imparts unique chemical properties, such as increased lipophilicity and stability, which are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
292836-59-0 |
|---|---|
Formule moléculaire |
C12H9F3O2 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
(2S)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(16)5-6-17-11/h1-6,11H,7H2/t11-/m0/s1 |
Clé InChI |
PZEQVCWAKCLYFI-NSHDSACASA-N |
SMILES isomérique |
C1[C@H](OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1C(OC=CC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)



![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



